4-(Bromomethyl)pyridine
Overview
Description
4-(Bromomethyl)pyridine is a brominated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, which is a heterocyclic aromatic compound with a nitrogen atom. This compound is of interest due to its potential applications in the synthesis of various complex molecules, including pharmaceuticals and ligands for transition metal complexes.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the regioselective bromination of thieno[2,3-b]pyridine has been reported to proceed with high selectivity at the 4-position, yielding 4-bromothieno[2,3-b]pyridine with an excellent isolated yield . This demonstrates the potential of such brominated compounds as building blocks in drug discovery. Additionally, selective bromination of 1,4-dihydropyridines has been achieved using pyridinium bromide perbromide, indicating a method for synthesizing monobrominated and dibrominated pyridine derivatives .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, reveals a coplanar arrangement between the bromophenol ring and the imidazo[4,5-b]pyridine moiety . Similarly, the structure of 2,6-bis(bromomethyl)pyridine shows that the bromomethyl groups extend to opposite sides of the pyridine ring, nearly perpendicular to its plane .
Chemical Reactions Analysis
Brominated pyridine derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful in cross-coupling reactions, as demonstrated by the efficient use of 4-bromothieno[2,3-b]pyridine in subsequent cross-coupling reactions . Moreover, cyclometalated Pd(II) and Ir(III) complexes derived from 2-(4-bromophenyl)pyridine have been applied in coupling reactions of aryl chlorides containing hydroxymethyl groups, showcasing the utility of brominated pyridine derivatives in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromomethyl group. These compounds often exhibit luminescence, as seen in the cyclometalated complexes derived from 2-(4-bromophenyl)pyridine, which emit light under UV irradiation . The crystal structures of these compounds often feature intermolecular interactions, such as hydrogen bonds and π-π interactions, which can affect their stability and reactivity .
Scientific Research Applications
Preparation of Diamines
- Summary of Application: 4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine that reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
- Results or Outcomes: The outcome of this reaction is the formation of the corresponding diamines .
Preparation of Uridine and Thymidine Derivatives
- Summary of Application: 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .
- Results or Outcomes: The outcome of this reaction is the formation of the corresponding uridine and thymidine derivatives .
Preparation of Benzoxazine Derivatives
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKXOLFFQWKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349061 | |
Record name | 4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyridine | |
CAS RN |
54751-01-8 | |
Record name | 4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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